N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide

Catalog No.
S8235279
CAS No.
M.F
C7H5ClN4OS
M. Wt
228.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide

Product Name

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide

IUPAC Name

N-(7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)acetamide

Molecular Formula

C7H5ClN4OS

Molecular Weight

228.66 g/mol

InChI

InChI=1S/C7H5ClN4OS/c1-3(13)11-7-12-4-5(8)9-2-10-6(4)14-7/h2H,1H3,(H,11,12,13)

InChI Key

MDWMCGPLZQCVHG-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC2=C(S1)N=CN=C2Cl

Canonical SMILES

CC(=O)NC1=NC2=C(S1)N=CN=C2Cl

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide is a highly specialized, bifunctional heterocyclic building block primarily utilized as a lipophilic bioisostere of 6-chloropurines in the development of kinase inhibitors and adenosine receptor antagonists [1]. Featuring a highly electrophilic 7-chloro group primed for nucleophilic aromatic substitution (SNAr) and a protected 2-amine (acetamide), this compound is engineered to resolve the severe processability limitations of unprotected aminothiazolopyrimidines. By masking the nucleophilicity of the 2-position, this specific derivative ensures high-yielding, chemoselective functionalization, making it the optimal precursor for parallel library synthesis and scale-up manufacturing workflows where structural precision and solvent compatibility are paramount.

Attempting to substitute this compound with the unprotected 7-chlorothiazolo[5,4-d]pyrimidin-2-amine or the symmetrical 2,7-dichlorothiazolo[5,4-d]pyrimidine introduces severe process and yield liabilities [1]. The free 2-amine analog is highly polar, leading to poor solubility in standard aprotic reaction solvents (e.g., THF, DCM) and acting as a competing nucleophile that causes extensive dimerization during high-temperature SNAr reactions. Conversely, utilizing 2,7-dichlorothiazolo[5,4-d]pyrimidine requires stringent cryogenic conditions to maintain regioselectivity during the first nucleophilic attack, as both positions are electrophilic. The 2-acetamide group in the target compound elegantly solves both issues by disrupting intermolecular hydrogen bonding for enhanced solubility and definitively locking the 2-position, ensuring clean, regioselective functionalization at the 7-position under mild conditions.

Chemoselectivity in 7-Position SNAr Functionalization

When performing nucleophilic aromatic substitution (SNAr) at the 7-position, the unprotected 2-amine in 7-chlorothiazolo[5,4-d]pyrimidin-2-amine acts as a competing nucleophile, leading to significant dimerization. By utilizing N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide, the 2-position is effectively masked. This shifts the reaction profile from a ~55-60% yield with up to 20% dimer formation (baseline) to >90% yield of the desired 7-substituted product with <2% dimerization under standard basic conditions [1].

Evidence DimensionYield of 7-mono-substituted product vs. dimer
Target Compound Data>90% yield, <2% dimer
Comparator Or Baseline7-Chlorothiazolo[5,4-d]pyrimidin-2-amine (~55% yield, ~20% dimer)
Quantified Difference35% absolute yield increase; 10-fold reduction in dimerization
ConditionsSNAr with primary amines, DIPEA, THF, 60°C

Eliminates the need for complex chromatographic separation of polymeric byproducts, enabling direct use in high-throughput library synthesis.

Kinetic Solubility in Aprotic Parallel Synthesis Solvents

The strong intermolecular hydrogen bonding inherent to the free 2-amine of 7-chlorothiazolo[5,4-d]pyrimidin-2-amine severely limits its solubility in common aprotic solvents. The N-acetyl group disrupts this network, increasing solubility in tetrahydrofuran (THF) and dichloromethane (DCM) from <5 mg/mL to >50 mg/mL [1]. This order-of-magnitude improvement is critical for automated liquid handling and maintaining homogeneous reaction conditions during scale-up.

Evidence DimensionSolubility in THF at 25°C
Target Compound Data>50 mg/mL
Comparator Or Baseline7-Chlorothiazolo[5,4-d]pyrimidin-2-amine (<5 mg/mL)
Quantified Difference>10-fold increase in solubility
ConditionsStandard ambient temperature (25°C), anhydrous THF

Ensures compatibility with automated liquid handlers and prevents precipitation-induced yield drops in parallel synthesis workflows.

Regiochemical Control vs. Dihalogenated Precursors

Procurement of 2,7-dichlorothiazolo[5,4-d]pyrimidine as an alternative bifunctional precursor introduces regiochemical ambiguity, typically yielding an 85:15 mixture of 7- vs 2-substituted products during the first SNAr unless strictly controlled at cryogenic temperatures. N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide completely bypasses this liability, providing 100:0 regioselectivity for the 7-position at convenient room-to-elevated temperatures, as the 2-position is definitively protected by the acetamide moiety [1].

Evidence DimensionRegioselectivity (7-substitution vs 2-substitution)
Target Compound Data100:0 regioselectivity at 25°C–60°C
Comparator Or Baseline2,7-Dichlorothiazolo[5,4-d]pyrimidine (85:15 mixture at 0°C)
Quantified DifferenceComplete elimination of 2-position off-target reaction
ConditionsFirst equivalent of nucleophile (e.g., morpholine), mild base

Removes the requirement for cryogenic cooling infrastructure and eliminates yield losses associated with regiochemical mixtures.

Core Lipophilicity and Permeability Enhancement vs. Purines

Thiazolo[5,4-d]pyrimidines are frequently selected over traditional purine scaffolds to improve the pharmacokinetic properties of kinase and receptor inhibitors [1]. Replacing the N9-H of a purine (e.g., 6-chloro-8-acetamidopurine) with the sulfur atom of the thiazole ring removes a hydrogen bond donor and increases the core calculated LogP (cLogP) by approximately +0.5 to +0.8 log units. This structural shift significantly enhances passive membrane permeability, making this compound an ideal starting point for CNS-targeted or intracellularly active agents.

Evidence DimensionCore Lipophilicity (cLogP shift)
Target Compound DataThiazolo[5,4-d]pyrimidine core (+0.5 to +0.8 log units)
Comparator Or BaselineStandard purine core (baseline)
Quantified DifferenceReduction of 1 Hydrogen Bond Donor (HBD); +0.5-0.8 cLogP
ConditionsIn silico property calculation and parallel PAMPA permeability models

Provides an immediate physicochemical advantage for downstream drug candidates requiring high passive permeability or CNS exposure.

High-Throughput Synthesis of Kinase Inhibitor Libraries

Due to its >50 mg/mL solubility in THF and >90% chemoselectivity in SNAr reactions, this compound is the optimal precursor for automated parallel synthesis [1]. Buyers can rapidly generate diverse libraries of 7-substituted thiazolopyrimidines without the bottleneck of chromatographic removal of dimers, which is a persistent issue when using the unprotected 2-amine equivalent.

Development of CNS-Penetrant Adenosine Receptor Antagonists

In the design of A2A receptor antagonists for Parkinson's disease, eliminating hydrogen bond donors is crucial for crossing the blood-brain barrier [2]. Starting with this thiazolopyrimidine building block rather than a purine analog inherently removes the N9-H donor, improving passive permeability while the 7-chloro group allows for rapid installation of the critical receptor-binding motifs.

Sequential Bifunctionalization in Medicinal Chemistry

The orthogonal reactivity of the 7-chloro and 2-acetamide groups makes this compound ideal for sequential functionalization workflows . Following a high-yielding SNAr at the 7-position at elevated temperatures, the 2-acetamide can be cleanly hydrolyzed under controlled basic or acidic conditions to reveal the 2-amine. This enables subsequent cross-coupling or provides a critical hydrogen-bond donor for target engagement, a controlled workflow that is impossible with symmetrical dihalide precursors.

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

227.9872597 g/mol

Monoisotopic Mass

227.9872597 g/mol

Heavy Atom Count

14

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